molecular formula C21H21ClN2O4 B4883434 2-chloro-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide

2-chloro-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide

Cat. No. B4883434
M. Wt: 400.9 g/mol
InChI Key: KCPOWYHUQSTULO-RGEXLXHISA-N
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Description

2-chloro-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide involves the inhibition of specific enzymes and proteins in the body. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and are often overexpressed in cancer cells. This inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide are diverse and depend on the specific application. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, it has been found to protect neurons from oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide in lab experiments include its potent anticancer and neuroprotective properties, as well as its relatively low toxicity. However, its limitations include its limited solubility in water and its high cost of synthesis.

Future Directions

There are numerous future directions for the study of 2-chloro-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide. One potential direction is the development of more efficient and cost-effective synthesis methods to increase its availability for research. Another direction is the investigation of its potential as a therapeutic agent for other diseases such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.

Synthesis Methods

The synthesis method of 2-chloro-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide involves the reaction of 4-methoxybenzaldehyde, 4-morpholinecarboxylic acid, and 2-chlorobenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-chloro-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide has been extensively studied for its potential applications in various fields such as cancer research, drug discovery, and neuroscience. It has been found to possess anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, this compound has shown potential as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-chloro-N-[(Z)-1-(4-methoxyphenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4/c1-27-16-8-6-15(7-9-16)14-19(21(26)24-10-12-28-13-11-24)23-20(25)17-4-2-3-5-18(17)22/h2-9,14H,10-13H2,1H3,(H,23,25)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPOWYHUQSTULO-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)N2CCOCC2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C(=O)N2CCOCC2)\NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[(1Z)-1-(4-methoxyphenyl)-3-(morpholin-4-YL)-3-oxoprop-1-EN-2-YL]benzamide

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